REACTION_SMILES
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[CH2:21]([O:22][CH2:23][CH3:24])[CH3:25].[CH3:28][C:29]#[N:30].[Cl:31][Cu:32][Cl:33].[ClH:27].[N:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20].[NH2:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]1[c:9]([cH:10]2)[O:11][CH2:12][O:13]1.[OH2:26]>>[c:2]1([Cl:27])[s:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]1[c:9]([cH:10]2)[O:11][CH2:12][O:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)ON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2cc3c(cc2s1)OCO3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Clc1nc2cc3c(cc2s1)OCO3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |